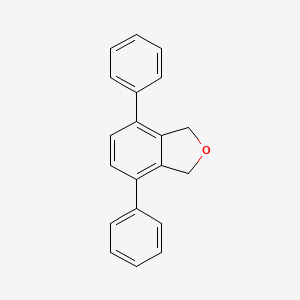
4,7-Diphenyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through several methods. One common method involves the reduction of 1,1-diphenyl-2-nitropropene, followed by cyclization of 2-(2-phenylethyl)phenol, and the reaction of 2-hydroxybenzophenone with benzyl bromide. These reactions typically require specific conditions such as the presence of reducing agents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or hydrocarbons.
Applications De Recherche Scientifique
4,7-Diphenyl-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a fluorescent probe for the determination of metal ions and as a chiral auxiliary in asymmetric synthesis.
Medicine: Benzofuran derivatives, including this compound, have shown potential anticancer, antibacterial, and antiviral activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-1,3-dihydro-2-benzofuran is not fully understood. it is believed to act through the inhibition of various enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. Additionally, it may bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,7-Diphenyl-1,3-dihydro-2-benzofuran include:
- 4,7-Dimethyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione
- 4,7-Dihydro-2-benzofuran-1,3-dione
- 4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of phenyl groups, which contribute to its distinct chemical and biological properties
Propriétés
| 61051-03-4 | |
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4,7-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-14-21-13-19(17)20/h1-12H,13-14H2 |
Clé InChI |
LSQPRXWEZYKLQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


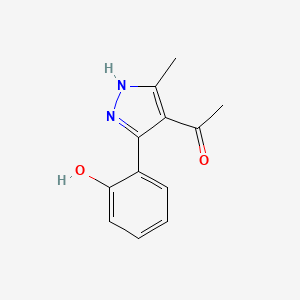
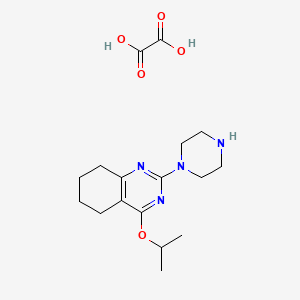
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
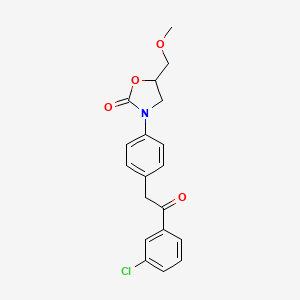
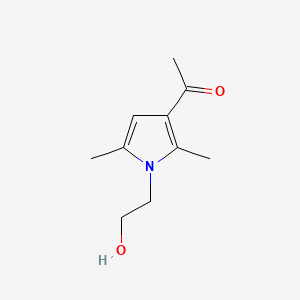


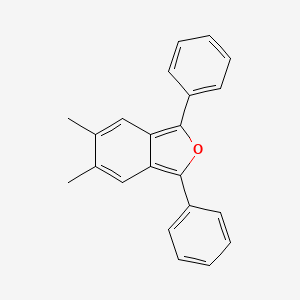

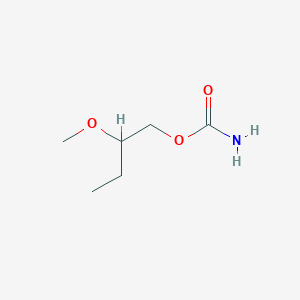
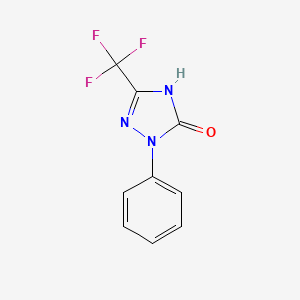
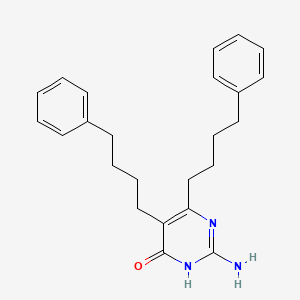
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
